An In-depth Technical Guide to (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol: Structure, Properties, and Synthesis
An In-depth Technical Guide to (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile. We will delve into its chemical structure, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway, and its anticipated reactivity, concluding with safety considerations and a look at potential applications.
Introduction to the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility allow for diverse substitutions, leading to a wide array of biological activities.[3][4] Pyrazole derivatives are integral components of numerous FDA-approved drugs, demonstrating efficacy as anti-inflammatory agents, kinase inhibitors, and more.[2] The introduction of a nitro group onto the pyrazole core, as seen in (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol, can significantly modulate the molecule's electronic and steric properties, often enhancing its biological activity or serving as a key synthetic intermediate.[5]
Chemical Structure and Isomerism
(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol is a substituted pyrazole with a methyl group at the N1 position, a nitro group at the C3 position, and a hydroxymethyl group at the C5 position. The presence of substituents on the pyrazole ring gives rise to the possibility of constitutional isomers, such as (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol. The precise positioning of these functional groups is critical as it dictates the molecule's reactivity, spectroscopic signature, and biological interactions.
Figure 2: Proposed synthetic workflow for (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol.
Step 1: Nitration of Methyl 1-methyl-1H-pyrazole-5-carboxylate
Causality: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as nitration. The use of a strong nitrating agent, like a mixture of fuming nitric acid and sulfuric acid, is expected to introduce a nitro group onto the ring. The directing effects of the N-methyl and methoxycarbonyl groups will influence the position of nitration.
Protocol:
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To a solution of methyl 1-methyl-1H-pyrazole-5-carboxylate in concentrated sulfuric acid, cooled in an ice bath, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).
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The precipitated product, methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, can be collected by filtration, washed with water, and dried.
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Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Reduction of the Ester to the Primary Alcohol
Causality: The ester functional group can be selectively reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic acyl substitution followed by reduction of the resulting aldehyde.
Protocol:
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).
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Cool the suspension in an ice bath and add a solution of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate in anhydrous THF dropwise.
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After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.
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Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
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Combine the organic filtrates, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol.
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The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity
The chemical reactivity of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol is governed by its three key functional components: the nitropyrazole ring, the hydroxymethyl group, and the N-methyl group.
Figure 3: Key reactivity pathways of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol.
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Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl). This transformation would yield (5-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)amine, a potentially valuable building block for further derivatization.
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Reactions of the Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions. It can be esterified with acyl chlorides or carboxylic anhydrides, or oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents (e.g., pyridinium chlorochromate (PCC) for the aldehyde, or stronger oxidizing agents for the carboxylic acid).
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Nucleophilic Aromatic Substitution: The nitro group, being a strong electron-withdrawing group, activates the pyrazole ring towards nucleophilic aromatic substitution. Under suitable conditions, the nitro group at the C3 position could potentially be displaced by strong nucleophiles.
Potential Applications
While specific biological activities for (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol have not been reported, the broader class of nitro-substituted pyrazoles has shown promise in various therapeutic areas. [4][5]
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Antimicrobial Agents: Nitro-heterocyclic compounds are known for their antimicrobial properties. The title compound could be investigated for its activity against various bacterial and fungal strains. [6]* Anticancer Drug Discovery: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy. [2]The nitro group can influence the electronic properties of the molecule, potentially leading to interactions with biological targets involved in cancer progression.
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Intermediate in Organic Synthesis: As highlighted in the reactivity section, this molecule can serve as a versatile intermediate for the synthesis of more complex, substituted pyrazoles with potentially enhanced biological activities.
Safety and Handling
Detailed toxicological data for (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol is not available. However, based on the data for related nitropyrazole compounds, the following precautions should be taken: [7][8][9][10]
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
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Fire and Explosion Hazard: Nitro compounds can be energetic and may have explosive properties, although this is less common for simple nitropyrazoles. Keep away from heat, sparks, and open flames.
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First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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If inhaled: Move the person to fresh air and keep them comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol is a fascinating molecule that sits at the intersection of several important classes of organic compounds. While much of the specific experimental data for this compound remains to be determined, this guide provides a solid foundation for researchers and drug development professionals. By leveraging our understanding of related pyrazole chemistry, we can confidently predict its key properties and reactivity, and propose a viable synthetic route. Further investigation into the synthesis and biological evaluation of this compound is warranted to unlock its full potential in the development of new therapeutics and functional materials.
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